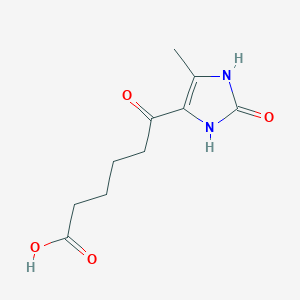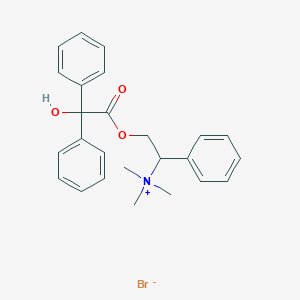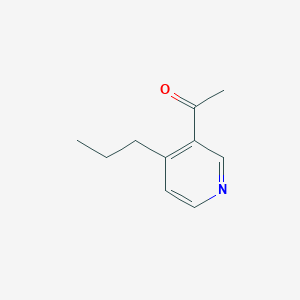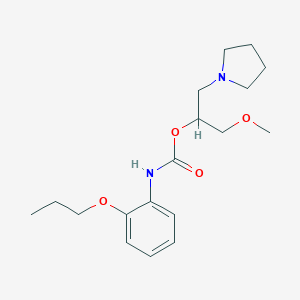
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This compound has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate works by inhibiting the activity of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory in animal models.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate are primarily related to its inhibitory effects on acetylcholinesterase. This results in an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in lab experiments include its potent inhibitory effects on acetylcholinesterase and its ability to increase the levels of acetylcholine in the brain. This makes it a valuable tool for studying the role of acetylcholine in the brain and its potential as a target for the treatment of various neurological disorders.
The limitations of using N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in lab experiments include its complex synthesis method and the potential for off-target effects on other enzymes and neurotransmitters in the brain.
Zukünftige Richtungen
There are several future directions for the use of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in scientific research. These include:
1. Further studies on its potential as a treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Development of more efficient and cost-effective synthesis methods.
3. Studies on its potential off-target effects on other enzymes and neurotransmitters in the brain.
4. Studies on its potential as a tool for studying the role of acetylcholine in the brain.
5. Studies on its potential as a tool for improving cognitive function and memory in animal models.
Conclusion:
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research for its potential as a treatment for various neurological disorders. Its inhibitory effects on acetylcholinesterase have led to a better understanding of the role of acetylcholine in the brain and its potential as a target for the treatment of these disorders. Further studies are needed to fully explore its potential as a treatment and as a tool for studying the brain.
Synthesemethoden
The synthesis of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate is a complex process that involves several steps. The first step involves the reaction of 2-(2-propoxyphenylcarbamoyloxy)ethyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. This results in the formation of N-(2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine.
The next step involves the reaction of N-(2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid. This results in the formation of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine.
The final step involves the reaction of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine with oxalic acid in the presence of a solvent such as ethanol. This results in the formation of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate.
Wissenschaftliche Forschungsanwendungen
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate has been widely used in scientific research for its potent inhibitory effects on acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in many important functions in the brain, including memory, learning, and cognition.
The use of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in scientific research has led to a better understanding of the role of acetylcholine in the brain and its potential as a target for the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
106585-86-8 |
|---|---|
Produktname |
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate |
Molekularformel |
C38H58N4O12 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(1-methoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-propoxyphenyl)carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-3-12-23-17-9-5-4-8-16(17)19-18(21)24-15(14-22-2)13-20-10-6-7-11-20/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
HWZMSQSFHJGICY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COC |
Kanonische SMILES |
CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.C(=O)(C(=O)[O-])[O-] |
Synonyme |
BK 141 BK-141 N-(2-(1-methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



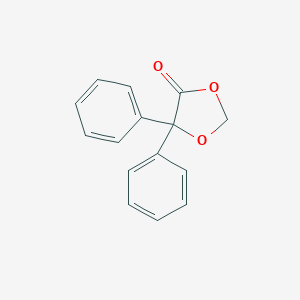
![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)
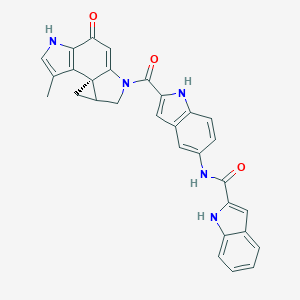
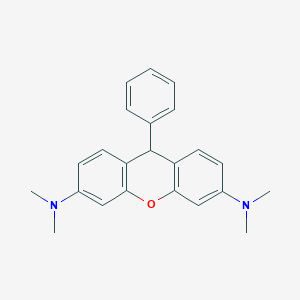
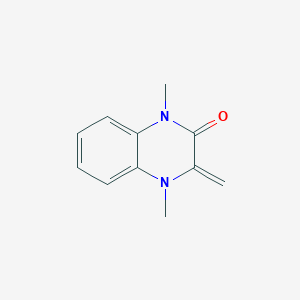
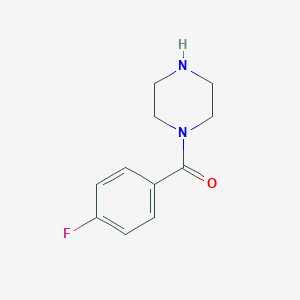
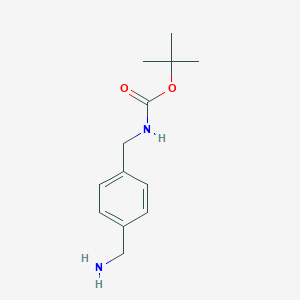
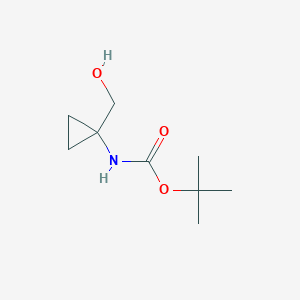
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
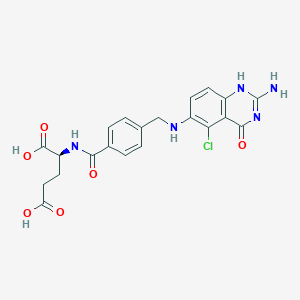
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
